2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-1H-benzimidazole is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly as a ligand for alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors that play a crucial role in various physiological processes, including the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate .
Vorbereitungsmethoden
The synthesis of 2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-1H-benzimidazole typically involves a multi-step process. One common synthetic route includes the reaction of 2-methoxyphenylpiperazine with a benzimidazole derivative under specific conditions . The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sodium carbonate . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity .
Analyse Chemischer Reaktionen
2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-1H-benzimidazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified using different nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified benzimidazole derivatives .
Wissenschaftliche Forschungsanwendungen
2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-1H-benzimidazole has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-1H-benzimidazole involves its interaction with alpha1-adrenergic receptors . These receptors are activated or blocked by the compound, leading to various physiological effects. The molecular targets include the smooth muscles in blood vessels, the lower urinary tract, and the prostate . The pathways involved in its mechanism of action include the G-protein-coupled receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-1H-benzimidazole can be compared with other similar compounds, such as trazodone, naftopidil, and urapidil . These compounds also act as alpha1-adrenergic receptor antagonists but differ in their chemical structure and pharmacokinetic profiles . The uniqueness of this compound lies in its specific binding affinity and selectivity for alpha1-adrenergic receptors .
Similar Compounds
- Trazodone
- Naftopidil
- Urapidil
Eigenschaften
CAS-Nummer |
70006-22-3 |
---|---|
Molekularformel |
C19H22N4O |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-1H-benzimidazole |
InChI |
InChI=1S/C19H22N4O/c1-24-18-9-5-4-8-17(18)23-12-10-22(11-13-23)14-19-20-15-6-2-3-7-16(15)21-19/h2-9H,10-14H2,1H3,(H,20,21) |
InChI-Schlüssel |
GRGYFXDAOZBGPF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=NC4=CC=CC=C4N3 |
Löslichkeit |
47.9 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.